5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

Description

Molecular Architecture and Bonding Characteristics

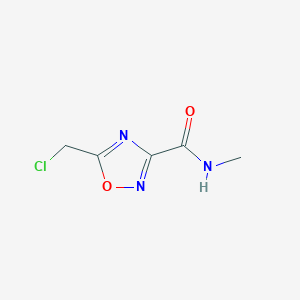

The molecular architecture of this compound is characterized by a sophisticated arrangement of heteroatoms within a five-membered ring system, creating a unique electronic environment that influences both its chemical reactivity and biological activity. The compound possesses the molecular formula C₅H₆ClN₃O₂ with a molecular weight of 175.572 atomic mass units, establishing its identity within the broader family of substituted oxadiazoles. The core structure features a 1,2,4-oxadiazole heterocyclic ring, which represents one of the most extensively studied isomeric forms of oxadiazole compounds due to its favorable electronic distribution and synthetic accessibility.

The heterocyclic ring system contains three heteroatoms positioned at specific locations within the five-membered framework: two nitrogen atoms occupying the 1 and 4 positions, and one oxygen atom at position 2. This particular arrangement creates a distinctive electronic environment that differs significantly from other oxadiazole isomers, particularly in terms of aromaticity and reactivity patterns. Research has demonstrated that 1,2,4-oxadiazoles exhibit behavior consistent with conjugated diene systems rather than fully aromatic compounds, as evidenced by ultraviolet spectroscopic studies that show limited bathochromic effects upon substitution with electron-donating or electron-withdrawing groups.

The substituent pattern on the oxadiazole ring contributes significantly to the compound's overall molecular architecture. The chloromethyl group attached at position 5 introduces a reactive electrophilic center that can participate in nucleophilic substitution reactions, while simultaneously providing a handle for further synthetic modifications. The carboxamide functionality at position 3, specifically the N-methylcarboxamide group, contributes both hydrogen bonding capability and polar character to the molecule. This functional group arrangement creates a molecule with distinct regions of varying electronic density and reactivity.

The bonding characteristics within the molecule reflect the interplay between the electron-withdrawing effects of the oxadiazole ring and the electron-donating properties of the methylamino group in the carboxamide functionality. The nitrogen atoms within the ring system exhibit different hybridization states and electron densities, with the nitrogen at position 1 participating in the aromatic system while the nitrogen at position 4 maintains a more localized electron pair. This electronic asymmetry contributes to the compound's unique reactivity profile and its ability to participate in various chemical transformations.

Comparative Analysis of Tautomeric Forms

Tautomeric equilibria in oxadiazole compounds represent a fundamental aspect of their structural chemistry, influencing both their stability and reactivity patterns. Research on constitutional isomers and tautomers of oxadiazole compounds has revealed that multiple tautomeric forms can exist, each with distinct thermodynamic stabilities and kinetic accessibility. For compounds containing the 1,2,4-oxadiazole core structure, tautomerization typically involves the migration of hydrogen atoms between different heteroatoms, potentially affecting the electronic distribution and geometric configuration of the molecule.

The tautomeric behavior of this compound must be considered within the context of the broader family of oxadiazole derivatives. Computational studies have identified several possible tautomeric forms for oxadiazole compounds, including structures where hydrogen atoms can migrate between nitrogen positions within the ring system or between the ring and exocyclic functional groups. Each constitutional isomer of oxadiazole compounds can theoretically exist in multiple tautomeric forms, including two different nitrogen-hydrogen tautomers, two rotameric forms involving hydroxyl or sulfhydryl groups where applicable, and methylene tautomers involving carbon-hydrogen bonds.

Density functional theory calculations performed at the B3LYP/aug-cc-pVDZ level have provided insights into the relative stabilities of different tautomeric forms in related oxadiazole systems. These studies consistently demonstrate that certain tautomeric arrangements are significantly more stable than others, with energy differences often exceeding 10 kilocalories per mole between the most and least stable forms. In the case of 1,2,4-oxadiazole derivatives, the most stable tautomeric forms typically maintain the integrity of the five-membered ring system while optimizing hydrogen bonding interactions and minimizing steric strain.

The presence of the N-methylcarboxamide group in this compound introduces additional complexity to the tautomeric analysis. The amide functionality can exist in different conformational states, with the possibility of rotation around the carbon-nitrogen bond creating rotameric forms that may exhibit different stabilities and spectroscopic properties. The methyl substitution on the amide nitrogen eliminates the possibility of certain tautomeric rearrangements that might occur in the corresponding primary amide, thereby constraining the system to a more limited set of accessible forms.

Solvent effects play a crucial role in determining the relative populations of different tautomeric forms. Studies using implicit solvation models have shown that aqueous environments can significantly influence tautomeric equilibria, particularly for forms containing external hydroxyl or sulfhydryl groups. While the specific compound under investigation does not contain such groups, the polar nature of both the oxadiazole ring and the carboxamide functionality suggests that solvent polarity will influence the molecular geometry and electronic distribution.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides the most definitive structural characterization of this compound, revealing detailed information about the electronic environment of individual atoms and their connectivity patterns. Proton nuclear magnetic resonance spectra of related 1,2,4-oxadiazole derivatives typically exhibit characteristic chemical shift patterns that reflect the unique electronic environment created by the heterocyclic ring system. The chloromethyl protons appear as a distinctive singlet in the range of 5.6 to 5.7 parts per million, reflecting the deshielding effect of the adjacent chlorine atom and the electron-withdrawing oxadiazole ring.

The N-methyl group in the carboxamide functionality provides a characteristic signal that serves as an important diagnostic feature for structural confirmation. This methyl group typically resonates as a doublet due to coupling with the adjacent amide proton, appearing in the range of 2.7 to 3.0 parts per million. The amide proton itself exhibits temperature-dependent behavior and solvent-dependent chemical shift variations, reflecting the hydrogen bonding interactions that can occur in different environments.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct electronic environments of the carbon atoms within the molecule. The carbonyl carbon of the carboxamide group appears significantly downfield, typically in the range of 160 to 180 parts per million, while the carbon atoms within the oxadiazole ring exhibit chemical shifts that reflect their proximity to the nitrogen and oxygen heteroatoms. The chloromethyl carbon appears in the region around 40 to 50 parts per million, with the exact position depending on the specific substitution pattern and electronic effects from the ring system.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Chloromethyl Protons | 5.6-5.7 | Singlet | CH₂Cl |

| N-Methyl Protons | 2.7-3.0 | Doublet | NHCH₃ |

| Amide Proton | Variable | Broad | CONH |

| Carbonyl Carbon | 160-180 | Singlet | C=O |

| Chloromethyl Carbon | 40-50 | Singlet | CH₂Cl |

Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group absorptions. The carboxamide functionality exhibits two primary absorption bands: the carbonyl stretch typically appearing in the range of 1640 to 1680 wavenumbers, and the nitrogen-hydrogen stretch occurring around 3200 to 3400 wavenumbers. The oxadiazole ring contributes several characteristic absorptions, including carbon-nitrogen stretches in the range of 1200 to 1400 wavenumbers and ring breathing modes at lower frequencies.

The carbon-chlorine stretching vibration provides a distinctive fingerprint for the chloromethyl substituent, typically appearing in the range of 600 to 800 wavenumbers. This absorption is particularly valuable for confirming the presence of the chloromethyl group and distinguishing it from other halogenated substituents. The relative intensities and exact positions of these bands can provide information about the electronic environment and intermolecular interactions within solid-state samples.

Ultraviolet-visible spectroscopy reveals important information about the electronic transitions and aromatic character of the oxadiazole ring system. Research on 1,2,4-oxadiazole derivatives has demonstrated that these compounds exhibit ultraviolet absorption patterns consistent with conjugated diene behavior rather than fully aromatic systems. The maximum absorption wavelengths for substituted 1,2,4-oxadiazoles typically occur in the range of 230 to 250 nanometers, with the exact position depending on the nature and position of substituents.

The electronic absorption characteristics of this compound would be expected to reflect the combined electronic effects of both the chloromethyl and carboxamide substituents. The electron-withdrawing nature of both groups would likely result in a slight blue shift compared to unsubstituted 1,2,4-oxadiazole, while the extended conjugation through the carboxamide group might introduce additional electronic transitions at longer wavelengths.

Crystallographic Data and Conformational Studies

Conformational analysis of this compound requires consideration of the rotational degrees of freedom present within the molecule and the energetic factors that influence preferred geometric arrangements. The primary sources of conformational flexibility arise from rotation around the bond connecting the carboxamide group to the oxadiazole ring and the orientation of the chloromethyl substituent relative to the ring plane. These rotational processes can significantly influence both the molecular geometry and the intermolecular interactions that determine crystal packing arrangements and solution-state behavior.

Computational studies on related oxadiazole systems have provided insights into the conformational preferences and energetic barriers associated with different geometric arrangements. Density functional theory calculations consistently demonstrate that certain conformational arrangements are significantly favored over others, with energy differences often exceeding several kilocalories per mole between different rotameric forms. The preferred conformations typically minimize steric interactions while maximizing favorable electronic interactions such as conjugation and dipole alignment.

The carboxamide functionality introduces additional conformational complexity through the possibility of syn and anti arrangements around the carbon-nitrogen amide bond. The N-methyl substitution constrains this system compared to primary amides, but significant conformational preferences may still exist depending on the electronic and steric interactions with the oxadiazole ring. The planar nature of the amide group tends to promote coplanarity with the heterocyclic ring when sterically feasible, maximizing conjugative interactions between the two π-electron systems.

Crystal packing analysis for oxadiazole derivatives typically reveals the importance of intermolecular hydrogen bonding interactions in determining solid-state structures. The carboxamide functionality in this compound provides both hydrogen bond donor capability through the nitrogen-hydrogen bond and acceptor capability through the carbonyl oxygen. These interactions can lead to the formation of extended hydrogen bonding networks that influence both the molecular conformation and the overall crystal structure.

The chloromethyl substituent contributes to intermolecular interactions through halogen bonding and van der Waals contacts. Chlorine atoms can participate in directional interactions with electron-rich regions of neighboring molecules, potentially influencing both crystal packing arrangements and molecular recognition processes. The size and electronegativity of the chlorine atom also create steric and electronic effects that influence the preferred orientation of this substituent relative to the ring system.

Computational modeling studies using various levels of theory have provided predictions for the preferred conformational arrangements of substituted oxadiazole compounds. These calculations typically incorporate both gas-phase optimizations and solvent effect modeling to account for the influence of different environments on molecular geometry. The results consistently indicate that electronic factors play a dominant role in determining conformational preferences, with steric effects becoming more significant only when multiple bulky substituents are present.

Properties

IUPAC Name |

5-(chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-7-5(10)4-8-3(2-6)11-9-4/h2H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWBDOPJHVZPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657642 | |

| Record name | 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158736-05-0 | |

| Record name | 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158736-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of oxadiazoles contributes to their pharmacological properties, making them valuable in drug discovery and development.

The molecular formula of this compound is CHClNO, with a molecular weight of 175.575 g/mol. The compound features a chloromethyl group and a carboxamide functional group, which are critical for its biological activity.

Biological Activity

Research indicates that derivatives of oxadiazoles exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

- In vitro Studies : A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. In particular, compounds from the oxadiazole class showed IC values in the micromolar range against human colon adenocarcinoma (CXF HT-29) and breast cancer (MCF-7) cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole | MCF-7 | 2.41 |

| Similar Derivative | CXF HT-29 | 0.65 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that oxadiazole derivatives can inhibit bacterial growth effectively:

- Mycobacterium tuberculosis : Compounds related to oxadiazoles have shown activity against both wild-type and resistant strains of Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is significantly influenced by their structural features. Modifications in substituents on the oxadiazole ring can enhance potency and selectivity against specific targets:

- Substituent Effects : Electron-withdrawing groups on the aromatic ring have been associated with increased inhibitory activity against cancer cells .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of 1,2,4-oxadiazoles linked to different scaffolds and evaluated their anticancer activity. The most potent compounds showed IC values significantly lower than standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Flow cytometry analyses revealed that certain oxadiazole derivatives induce apoptosis in cancer cells through activation of caspases and upregulation of p53 expression .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. The compound 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide has been investigated for its ability to induce apoptosis in cancer cells. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against a variety of cancer cell lines:

- Mechanism of Action : The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression. For instance, compounds with oxadiazole moieties have shown to arrest the cell cycle at the G1 phase and trigger apoptosis in MCF-7 breast cancer cells .

-

Case Studies :

- A study by Maftei et al. demonstrated that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines including human colon adenocarcinoma and melanoma .

- Another investigation reported that specific oxadiazole derivatives were more effective than doxorubicin in inducing cytotoxicity against leukemia cell lines .

Antimicrobial Properties

The oxadiazole scaffold has also been explored for its antimicrobial properties. Research has indicated that certain derivatives can inhibit the growth of various bacterial strains and fungi:

- Mechanism : The antimicrobial activity is hypothesized to result from disruption of microbial cell membranes or interference with essential metabolic pathways.

- Case Studies :

Nematocidal Activity

This compound has been evaluated for its effectiveness as a nematocide:

- Field Tests : Field tests demonstrated that formulations containing this compound significantly reduced nematode populations in infested soils .

- Mechanism : The nematocidal action is believed to involve interference with the nervous system of nematodes or disruption of their reproductive processes.

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions involving chloromethylation and amidation processes:

| Reaction Type | Description |

|---|---|

| Chloromethylation | Introduction of chloromethyl groups to the oxadiazole ring to enhance reactivity towards nucleophiles. |

| Amidation | Formation of carboxamide groups which can improve solubility and bioactivity. |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Reactivity and Stability

- Chloromethyl Group : A common reactive site across all analogs, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate diverse derivatives.

- Carboxamide vs. Aryl/alkyl Groups: The N-methylcarboxamide in the target compound improves aqueous solubility compared to hydrophobic aryl (e.g., phenyl) or alkyl (e.g., isopropyl) substituents. However, the free carboxamide (non-methylated, CAS 34879-29-3) may exhibit higher reactivity in cross-coupling reactions .

- Benzamide Hybrid (CAS 1119452-67-3) : The extended aromatic system could enhance π-π stacking interactions, relevant in drug design .

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives or their equivalents. Amidoximes serve as key intermediates, which upon reaction with acyl chlorides or esters undergo cyclodehydration to form the oxadiazole ring.

Preparation of 5-(Chloromethyl)-1,2,4-oxadiazole Derivatives

A recent study outlines the preparation of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives, which are closely related to the target compound, through the following steps:

Synthesis of Amidoxime Precursors: Aldehydes are converted to the corresponding aryl nitriles by reaction with aqueous ammonia and iodine in tetrahydrofuran (THF). The nitriles are then refluxed with hydroxylamine hydrochloride and sodium carbonate in methanol to yield amidoximes in 50–60% yields.

Formation of Benzimidamides: The amidoximes are reacted with chloroacetyl chloride in dry acetone to produce benzimidamides.

Cyclization to Oxadiazoles: Refluxing the benzimidamides in toluene induces cyclization, yielding 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives as yellow oils. These compounds are purified by column chromatography using hexane:ethyl acetate (9:1) as eluent.

This method provides a robust pathway to introduce the chloromethyl group at the 5-position of the oxadiazole ring, which is essential for further functionalization such as N-methyl carboxamide formation.

Specific Preparation of 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide

Building on the above synthetic framework, the N-methyl carboxamide functionality at the 3-position can be introduced by acylation and subsequent methylation steps:

The 5-(chloromethyl)-1,2,4-oxadiazole intermediate is reacted with methylamine or an appropriate methylating agent to form the N-methyl carboxamide moiety.

The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) with bases like potassium carbonate (K2CO3) and catalytic potassium iodide (KI) to facilitate nucleophilic substitution at the chloromethyl group.

The reaction mixture is stirred at room temperature for extended periods (e.g., 24 hours) to ensure complete conversion.

The product is isolated by precipitation upon addition to ice, followed by filtration, washing, drying, and recrystallization from ethanol to achieve high purity.

Alternative Synthetic Routes and Related Preparations

Older patents describe alternative methods involving the reaction of substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) with nitriles (e.g., trichloroacetonitrile) at elevated temperatures (40–150 °C) to form trihalomethyl-substituted 1,2,4-oxadiazoles. These intermediates can be further modified to introduce amino or other substituents at the 5-position by reaction with amines.

For example, monochloroacetamidoxime reacts with trichloroacetic anhydride under controlled heating to yield 3-monochloromethyl-5-trichloromethyl-1,2,4-oxadiazole, which can be further transformed into derivatives with desired substitutions.

Summary Table of Key Preparation Steps

| Step | Reactants/Intermediates | Conditions | Outcome/Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Aldehydes + aqueous NH3 + I2 in THF | 2–3 h reflux | Aryl nitriles | 76–80% |

| 2 | Aryl nitriles + hydroxylamine hydrochloride + Na2CO3 in MeOH | 12–18 h reflux | Amidoximes | 50–60% |

| 3 | Amidoximes + chloroacetyl chloride in dry acetone | Room temp, stirring | Benzimidamides | Intermediate |

| 4 | Benzimidamides refluxed in toluene | Reflux | 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles | Purified by column chromatography |

| 5 | 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles + methylamine + K2CO3 + KI in DMF | Stirring at room temp, 24 h | This compound | High yield, recrystallized |

Analytical and Purification Notes

Purification is commonly performed by recrystallization from ethanol or by column chromatography using hexane/ethyl acetate mixtures.

Structural confirmation is achieved through spectroscopic methods such as ^1H NMR, ^13C NMR, and elemental microanalysis, which verify the presence of characteristic chloromethyl and methyl carboxamide signals.

Yields are generally good to excellent, with reported yields for similar oxadiazole derivatives ranging from 50% to over 90%, depending on the step and substituents.

Q & A

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide, and how do reaction conditions influence yield?

The synthesis of oxadiazole derivatives typically involves cyclization or coupling reactions. For example:

- Stepwise assembly : React 3-amino-oxadiazole intermediates with chloroacetyl chloride in the presence of triethylamine under reflux (4–6 hours), followed by purification via recrystallization (petroleum ether or ethyl acetate) .

- Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 80–100°C, 30–60 minutes) to enhance yield (≥75%) and reduce by-products .

- Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) with catalytic bases (e.g., K₂CO₃) to improve nucleophilic substitution at the chloromethyl group .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloromethyl at C5, methylamide at N3) .

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for verifying oxadiazole ring planarity .

- HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How does the chloromethyl group influence the compound’s stability under varying storage conditions?

- Hydrolytic sensitivity : The chloromethyl group is prone to hydrolysis in aqueous or humid environments. Store under anhydrous conditions (argon atmosphere, desiccants) .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~150°C. Avoid prolonged heating above 100°C during synthesis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or biological target interactions for this compound?

- Reactivity studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the chloromethyl group’s LUMO suggests susceptibility to nucleophilic attack .

- Molecular docking : Simulate binding affinities with enzymes (e.g., cytochrome P450, kinases) using AutoDock Vina. Focus on hydrogen bonding with the carboxamide and oxadiazole moieties .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous oxadiazoles?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., antimicrobial broth dilution vs. agar diffusion). Adjust for variables like bacterial strain variability .

- SAR profiling : Systematically modify substituents (e.g., replacing N-methyl with cyclohexyl) to isolate contributions of specific groups to activity .

Q. What mechanistic insights explain the compound’s potential as an enzyme inhibitor in disease models?

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) against targets like HDACs or PARP .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions with hydrophobic enzyme pockets .

Q. How can reaction pathways be optimized for scalability while maintaining stereochemical fidelity?

- Flow chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., cyclization steps) and improve reproducibility .

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers if unintended racemization occurs .

Methodological Considerations

Q. What protocols validate the compound’s biological activity in vitro?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests in Mueller-Hinton broth against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices (IC₅₀ values) .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

- Parallel synthesis : Generate derivatives via combinatorial chemistry (e.g., substituting chloromethyl with bromomethyl or azidomethyl) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.